REACTION_CXSMILES
|
Cl.[NH2:2][CH2:3][C:4]([O:6][CH3:7])=[O:5].[C:8](Cl)(=[O:11])[CH2:9][CH3:10].C([O-])([O-])=O.[K+].[K+]>CCOCC>[C:8]([NH:2][CH2:3][C:4]([O:6][CH3:7])=[O:5])(=[O:11])[CH2:9][CH3:10] |f:0.1,3.4.5|
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Name
|
|
Quantity
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0.68 g
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Type
|
reactant
|
Smiles
|
Cl.NCC(=O)OC
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)Cl
|
Name
|
|
Quantity
|
3.8 mL
|
Type
|
reactant
|
Smiles
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C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
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2 mL
|
Type
|
solvent
|
Smiles
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CCOCC
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred at 0° C. for 3 h
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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were added
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Type
|
EXTRACTION
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Details
|
extracted with Et2O (3×10 mL)
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Type
|
WASH
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Details
|
the resulting organic layer washed with saturated NaHCO3 solution, H2O, and brine
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Type
|
EXTRACTION
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Details
|
further extracted with AcOEt (50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined extracts were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)(=O)NCC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.55 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 70.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |